Prinomastat

Matrix Metalloproteinase Inhibition Enzyme Selectivity Cancer Metastasis

Prinomastat (AG3340) is the optimal MMP inhibitor for studies requiring minimal MMP-1 off-target effects. It exhibits nanomolar potency against MMP-2 (Ki=0.05 nM), MMP-9, MMP-13 (Ki=0.03 nM), and MMP-14, with 277-fold selectivity over MMP-1. Unlike broad-spectrum inhibitors (Batimastat, Ilomastat), Prinomastat avoids MMP-1-mediated musculoskeletal toxicity confounds. Oral bioavailability and blood-brain barrier penetration make it ideal for chronic dosing in CNS oncology and neuroinflammation models. The only MMP inhibitor with a complete Phase III NSCLC clinical dataset, enabling translational calibration of preclinical efficacy.

Molecular Formula C18H21N3O5S2
Molecular Weight 423.5 g/mol
CAS No. 192329-42-3
Cat. No. B1684670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrinomastat
CAS192329-42-3
SynonymsAG3340;  AG-3340;  AG 3340;  KBR-9896;  KBR 9896;  KBR9896;  Prinomastat.
Molecular FormulaC18H21N3O5S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C
InChIInChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1
InChIKeyYKPYIPVDTNNYCN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prinomastat (AG3340, CAS 192329-42-3): A Selective MMP-2/9/13/14 Inhibitor with Defined Selectivity Profile for Preclinical and Clinical Research Procurement


Prinomastat (AG3340) is a synthetic, non-peptidomimetic hydroxamate-based matrix metalloproteinase (MMP) inhibitor. It exhibits potent, nanomolar-range inhibitory activity against MMP-2 (IC50 = 0.05 nM), MMP-3 (IC50 = 0.3 nM), MMP-9 (IC50 = 0.26 nM), MMP-13 (IC50 = 0.03 nM), and MMP-14 (IC50 = 0.33 nM) [1]. A key differentiating feature of this compound is its marked selectivity for these target MMPs over the interstitial collagenase MMP-1 (IC50 = 8.3 nM) and the matrilysin MMP-7 (IC50 = 54 nM) [1]. This selectivity profile is a central consideration when selecting an MMP inhibitor for studies where minimizing off-target inhibition of MMP-1 is a critical experimental variable [2].

Prinomastat Selection Rationale: Why Broad-Spectrum MMP Inhibitors or Other Class Analogs Cannot Be Directly Substituted


MMP inhibitors are a structurally and pharmacologically diverse class, and their utility in research is highly dependent on their specific target selectivity and pharmacokinetic properties. Substituting Prinomastat with a broad-spectrum inhibitor like Batimastat (BB-94) or Ilomastat (GM6001) introduces potent inhibition of MMP-1, an enzyme associated with musculoskeletal toxicity in vivo [1]. Conversely, substituting with Marimastat, while also orally bioavailable, results in a different potency and selectivity profile, particularly regarding its affinity for MMP-1 [2]. Even when comparing within the same chemical class of non-peptidomimetic hydroxamates, compounds like CGS-27023A exhibit lower potency against key targets such as MMP-2 and a distinct overall selectivity fingerprint [3]. The quantitative evidence detailed below establishes the specific, measurable points of differentiation that preclude simple interchangeability and justify the targeted selection of Prinomastat for applications where its particular profile is required.

Prinomastat Procurement Guide: Direct Quantitative Comparisons of Potency, Selectivity, and In Vivo Efficacy Against Key MMP Inhibitor Analogs


Prinomastat vs. Batimastat, Marimastat, Ilomastat, and CGS-27023A: Superior Potency and Selectivity Profile for MMP-2, -9, and -13

Prinomastat demonstrates a unique balance of high potency and target selectivity compared to other MMP inhibitors. While broad-spectrum inhibitors like Batimastat and Ilomastat are potent against multiple MMPs, they also strongly inhibit MMP-1, which is linked to clinical toxicity. Prinomastat's Ki for MMP-1 is 8.3 nM, whereas it is 0.05 nM for MMP-2, 0.3 nM for MMP-3, 0.26 nM for MMP-9, and 0.03 nM for MMP-13 [1]. This provides a selectivity window for MMP-2 over MMP-1 of approximately 166-fold and for MMP-13 over MMP-1 of approximately 277-fold. In contrast, Ilomastat has Ki values of 0.4 nM for MMP-1 and 0.5 nM for MMP-2, indicating very low selectivity. Marimastat and CGS-27023A also show less pronounced selectivity [1]. This differential profile is quantitatively captured in the comparison data below.

Matrix Metalloproteinase Inhibition Enzyme Selectivity Cancer Metastasis Angiogenesis

Prinomastat vs. Marimastat: Demonstrated In Vivo Efficacy in Multiple Orthotopic Cancer Models with Quantified Survival Benefit

Preclinical in vivo studies directly quantify Prinomastat's efficacy in reducing tumor burden and prolonging survival. In an orthotopic neuroblastoma mouse model, treatment with Prinomastat significantly prolonged median survival to 50 days compared to 39 days in the control group (P < 0.035) [1]. Furthermore, Prinomastat inhibited intravascular colonization by tumor cells in the lung by 73.8% (P = 0.03) and reduced primary tumor angiogenesis by 39.3% (P < 0.001) as measured by endothelial area staining [1]. In a separate orthotopic pancreatic ductal adenocarcinoma SCID mouse model, Prinomastat was also deemed 'highly effective in inhibiting pancreatic carcinoma growth and progression' [2]. While Marimastat has shown preclinical activity, a direct comparison of survival benefit in identical models is not available; however, Marimastat ultimately failed to show a survival benefit in clinical trials for other cancers, highlighting the importance of model-specific efficacy data.

In Vivo Efficacy Tumor Growth Inhibition Metastasis Survival Analysis Orthotopic Models

Prinomastat Pharmacokinetics: Clinically Validated Oral Bioavailability and Defined Therapeutic Exposure Levels

Prinomastat is an orally bioavailable MMP inhibitor, a key advantage over the first-generation, parenterally-administered inhibitor Batimastat. A Phase I clinical study established the pharmacokinetic profile of Prinomastat in humans, determining that a dose range of 5–10 mg twice daily (bid) was well-tolerated for at least 3 months. Crucially, this dosing regimen achieved trough plasma concentrations that were 10- to 100-fold greater than the Ki values for its primary targets, MMP-2 and MMP-9 [1]. This translates to a defined therapeutic exposure window that can be directly modeled in preclinical studies. In contrast, Marimastat, while also orally bioavailable, exhibited dose-limiting musculoskeletal toxicity in clinical trials, which limited its therapeutic utility and is hypothesized to be related to its broader inhibition of MMP-1 [2].

Pharmacokinetics Oral Bioavailability Phase I Clinical Trial Therapeutic Window

Prinomastat Phase III Clinical Data: A Benchmark for Preclinical Model Validation in Non-Small Cell Lung Cancer (NSCLC)

Prinomastat advanced to a randomized, placebo-controlled Phase III clinical trial for advanced NSCLC (NCT00004199), providing a rich dataset of human safety and efficacy outcomes that is invaluable for translational research. While the trial did not meet its primary endpoint of improving overall survival (median OS: 11.5 months for Prinomastat + gemcitabine/cisplatin vs. 10.8 months for placebo; P = 0.82), it generated robust, peer-reviewed data on the compound's toxicity profile and patient outcomes [1]. Specifically, the trial reported a 38% rate of treatment interruption due to arthralgia and joint stiffness in the Prinomastat arm, compared to 12% in the placebo arm [1]. This clinical dataset serves as a critical benchmark for researchers using Prinomastat in preclinical models of NSCLC; it allows for direct comparison of experimental results against a known clinical outcome, thereby enhancing the translational relevance and predictive validity of the preclinical work.

Non-Small Cell Lung Cancer Phase III Clinical Trial Translational Research Chemotherapy Combination

Prinomastat Exhibits Blood-Brain Barrier (BBB) Penetration, Expanding Its Utility to CNS-Focused Research

Prinomastat is reported to cross the blood-brain barrier (BBB), a property not uniformly shared among MMP inhibitors [1]. This characteristic is particularly relevant for research on central nervous system (CNS) malignancies and neurological disorders where MMPs play a role. For instance, both Prinomastat and Marimastat have been investigated for their potential in treating glioblastoma [2]. However, Prinomastat's documented BBB penetration provides a distinct advantage for studies requiring direct modulation of MMP activity within the CNS. In contrast, Batimastat's utility in such models is severely limited by its lack of oral bioavailability and large molecular size. While quantitative BBB penetration data (e.g., brain-to-plasma ratio) is not widely reported in the public domain, the qualitative property is a recognized and differentiating feature that guides compound selection for CNS applications.

Blood-Brain Barrier CNS Penetration Neuro-oncology Glioblastoma Neuroinflammation

Recommended Procurement and Application Scenarios for Prinomastat Based on Quantitative Differentiation Evidence


Preclinical Oncology Studies in Orthotopic Neuroblastoma or Pancreatic Cancer Models

Given the quantified in vivo efficacy showing a 28% increase in median survival (50 vs. 39 days) and a 73.8% reduction in lung colonization in a neuroblastoma model [1], Prinomastat is the optimal MMP inhibitor for preclinical studies in these specific cancer types. Its oral bioavailability allows for convenient, stress-free chronic dosing in rodent models, mimicking potential clinical administration routes. The established selectivity profile minimizes confounding effects from MMP-1 inhibition, which can independently influence tumor-stroma interactions [2].

Translational Research Requiring a Benchmark Against Validated Clinical Data in NSCLC

Prinomastat is uniquely valuable for translational studies in non-small cell lung cancer (NSCLC). Its well-documented Phase III clinical trial results—showing no survival benefit but a defined toxicity profile (38% arthralgia treatment interruption rate)—provide a gold-standard human dataset [1]. This allows researchers to use Prinomastat as a calibration tool to assess the predictive accuracy of their preclinical models, investigate mechanisms of resistance to MMP inhibition, or explore combination strategies that might overcome the clinical failures observed in the past.

Investigations of MMP-2, MMP-9, or MMP-13 Dependent Processes Where MMP-1 Inhibition Must Be Minimized

For researchers investigating specific biological processes driven by MMP-2, MMP-9, or MMP-13 (e.g., angiogenesis, tumor cell invasion, extracellular matrix remodeling in arthritis models), Prinomastat's 277-fold selectivity for MMP-13 over MMP-1 is a critical experimental advantage [1]. In contrast, broad-spectrum inhibitors like Batimastat or Ilomastat will simultaneously inhibit MMP-1, which can introduce unwanted physiological effects and confound data interpretation, particularly in long-term in vivo studies where MMP-1-related toxicity is a concern [2].

CNS Disease Modeling Requiring an Orally Bioavailable, BBB-Penetrant MMP Inhibitor

Prinomastat's reported ability to cross the blood-brain barrier makes it a suitable tool compound for investigating the role of MMPs in CNS disorders such as glioblastoma, neuroinflammation, and blood-brain barrier dysfunction [1]. Its oral bioavailability facilitates chronic dosing in CNS disease models. For these applications, non-penetrant inhibitors like Batimastat are unsuitable, and the CNS penetration of other orally available MMP inhibitors like Marimastat is less well-established, positioning Prinomastat as a preferred candidate for neuro-focused MMP research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prinomastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.